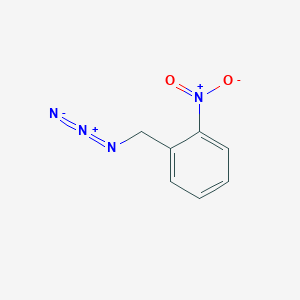

1-(Azidomethyl)-2-nitrobenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-(azidomethyl)-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c8-10-9-5-6-3-1-2-4-7(6)11(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWJRBVYNMRKGAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN=[N+]=[N-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30541234 | |

| Record name | 1-(Azidomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95668-86-3 | |

| Record name | 1-(Azidomethyl)-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30541234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Azidomethyl 2 Nitrobenzene and Analogs

Precursor Synthesis and Functional Group Introduction

The journey to 1-(azidomethyl)-2-nitrobenzene begins with the strategic functionalization of a benzene (B151609) ring, a fundamental process in organic synthesis. This section explores the methods for achieving the required substitution pattern and introducing the necessary chemical moieties.

Strategies for ortho-Substitution on Benzene Scaffolds

Achieving a specific substitution pattern on a benzene ring, such as the ortho arrangement in this compound, is a critical challenge in synthetic organic chemistry. The directing effects of substituents already present on the ring govern the position of incoming groups. For instance, activating groups like alkyls and hydroxyls tend to direct incoming electrophiles to the ortho and para positions. wikipedia.org Conversely, deactivating groups, such as a nitro group, predominantly direct incoming groups to the meta position. wikipedia.org Therefore, the sequence of reactions is paramount in synthesizing di-substituted benzene derivatives. libretexts.org

To obtain an ortho-substituted product, one might start with a benzene derivative that possesses an ortho-directing group. For example, the nitration of toluene (B28343) (methylbenzene) yields a mixture of ortho- and para-nitrotoluene, with the ortho isomer being a significant component. msu.edu The relative proportions of these isomers can be influenced by reaction conditions and the steric bulk of the directing group. msu.edu More advanced strategies involve the use of bicyclic scaffolds that can act as bioisosteres for ortho-substituted benzene rings, offering a conformationally rigid alternative. nih.govresearchgate.netbeilstein-journals.orgnih.gov

Nitration of Substituted Benzene Derivatives: Regioselectivity and Reaction Conditions

Nitration, the introduction of a nitro (-NO2) group onto an aromatic ring, is a classic example of electrophilic aromatic substitution. wikipedia.org The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly reactive nitronium ion (NO2+). wikipedia.org

The regioselectivity of nitration is heavily influenced by the existing substituents on the benzene ring. wikipedia.org Electron-donating groups activate the ring and direct nitration to the ortho and para positions. For example, the nitration of toluene gives a mixture of ortho-nitrotoluene (58.5%), para-nitrotoluene (37%), and a small amount of meta-nitrotoluene (4.5%). msu.edu In contrast, electron-withdrawing groups, such as a nitro group itself, deactivate the ring and direct incoming groups to the meta position. wikipedia.org The nitration of nitrobenzene (B124822), for instance, yields primarily meta-dinitrobenzene. wikipedia.orgresearchgate.net

The reaction conditions, including temperature and the specific nitrating agent used, can also affect the outcome. wikipedia.orgmsu.edu For example, the nitration of nitrobenzene to dinitrobenzene is typically conducted at a higher temperature (95 °C) than the nitration of benzene. msu.edu Computational studies using density functional theory (DFT) have been employed to better understand the mechanism and regioselectivity of nitration reactions, confirming that the formation of the σ-complex is often the rate-limiting step. nih.govacs.org

| Reactant | Product(s) | Isomer Distribution | Reference |

| Toluene | o-Nitrotoluene, p-Nitrotoluene, m-Nitrotoluene | 58.5% ortho, 37% para, 4.5% meta | msu.edu |

| Nitrobenzene | m-Dinitrobenzene, o-Dinitrobenzene, p-Dinitrobenzene | 93% meta, 6% ortho, 1% para | wikipedia.org |

Halogenation and Introduction of Benzylic Halides

The introduction of a halogen at the benzylic position (the carbon atom adjacent to the benzene ring) is a crucial step in the synthesis of this compound. This transformation is typically achieved through free radical halogenation. chemistrysteps.comambeed.com Unlike electrophilic aromatic substitution, which targets the ring itself, benzylic halogenation occurs at the side chain.

Common reagents for benzylic bromination include N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide or initiated by light. chemistrysteps.comacs.org The reaction proceeds via a resonance-stabilized benzylic radical, which explains its selectivity for this position. chemistrysteps.com For instance, the bromination of 4-nitrotoluene (B166481) can be achieved with high conversion and selectivity using NBS and light. acs.org The reaction conditions, such as temperature and residence time in a flow reactor, can be optimized to maximize the yield of the desired monobrominated product and minimize the formation of di-brominated byproducts. acs.org

Azide (B81097) Formation via Nucleophilic Substitution Reactions

The final key step in the synthesis of this compound is the introduction of the azide group. This is typically accomplished through a nucleophilic substitution reaction where a benzylic halide is converted to the corresponding azide.

Conversion of Benzylic Halides to Azidomethyl Groups using Azide Sources

The conversion of benzylic halides, such as 2-nitrobenzyl bromide, to this compound is a classic example of a nucleophilic substitution reaction. The most common method involves the use of sodium azide (NaN₃) as the azide source. rsc.orgsmolecule.com The reaction proceeds by the displacement of the halide ion (e.g., bromide) by the azide anion (N₃⁻).

Various solvents can be employed for this reaction, with polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (B87167) (DMSO) being common choices. rsc.orgsmolecule.com The use of phase-transfer catalysts can also facilitate the reaction, especially when dealing with multiphase systems. researchgate.net Research has shown that polyethylene (B3416737) glycol (PEG) can serve as an effective and environmentally friendly reaction medium for the synthesis of organic azides from halides. tandfonline.comtandfonline.com In some cases, the azide can be generated in situ and used directly in a subsequent reaction, such as a "click" reaction, to avoid the isolation of potentially explosive azide intermediates. nih.gov

A study on the synthesis of this compound reported a yield of 12.8% when reacting the corresponding benzyl (B1604629) bromide with sodium azide in anhydrous DMF at 64°C for 6 hours. rsc.org Another report describes the synthesis of various benzyl azides, including this compound, in high yield (93%) using a different procedure. rsc.org

Optimization of Reaction Parameters for Azidation Efficiency

The efficiency of the azidation reaction can be influenced by several parameters, including the choice of solvent, temperature, reaction time, and the presence of catalysts. For instance, the use of polyethylene glycol (PEG 400) as a reaction medium has been shown to significantly reduce reaction times and improve yields for the nucleophilic substitution of benzyl bromide with sodium azide. tandfonline.comtandfonline.com In one study, the reaction of benzyl bromide with sodium azide in PEG 400 at room temperature was complete in 50 minutes with a 98% yield. tandfonline.comtandfonline.com

The nature of the substituent on the benzene ring can also affect the reaction rate. Electron-withdrawing groups on the benzyl halide have been observed to accelerate the nucleophilic substitution reaction with sodium azide. tandfonline.com Optimization of these parameters is crucial for developing efficient and scalable synthetic routes to this compound and its analogs. The choice of the azide source can also be varied, with reagents like azidotrimethylsilane (B126382) (TMSN₃) being used in certain applications. organic-chemistry.org

| Benzyl Halide | Azide Source | Solvent | Conditions | Yield | Reference |

| 2-Nitrobenzyl bromide | Sodium Azide | Anhydrous DMF | 64°C, 6h | 12.8% | rsc.org |

| Benzyl bromide | Sodium Azide | PEG 400 | Room Temperature, 50 min | 98% | tandfonline.comtandfonline.com |

| 2-Nitrobenzyl bromide | Sodium Azide | Not specified | Not specified | 93% | rsc.org |

| 4-Nitrotoluene | N-Bromosuccinimide (for bromination) | Acetonitrile | 60°C, 50 min (light exposure) | 90% conversion (bromination) | acs.org |

Stereochemical Considerations in Azide Formation

The formation of an azide from an alkyl halide, such as the synthesis of this compound from its corresponding benzyl bromide, is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. wikipedia.org A defining characteristic of the SN2 mechanism is the inversion of stereochemistry at the carbon center being attacked. wikipedia.orgpearson.com This occurs because the nucleophile (azide ion, N₃⁻) attacks the carbon atom from the side opposite to the leaving group (e.g., bromide). wikipedia.org

While the benzylic carbon in 1-(bromomethyl)-2-nitrobenzene is not a stereocenter, the principle of stereochemical inversion is critical when the substrate is chiral. A well-documented example that illustrates this principle is the conversion of a chiral sugar, 2,3,4,6-tetra-O-acetyl-α-d-glucopyranosyl bromide (acetobromoglucose), into the corresponding β-d-glucopyranosyl azide. acs.org

Key aspects of stereochemistry in SN2 azide formation include:

Walden Inversion : The process of inversion of configuration at a chiral center during a chemical reaction is known as the Walden inversion. wikipedia.org

Stereospecificity : SN2 reactions are stereospecific, meaning that a particular stereoisomer of the starting material will yield a specific stereoisomer of the product. acs.org In the case of azide synthesis from a chiral halide, if the starting material is the (R)-enantiomer, the product will be the (S)-enantiomer, and vice versa.

Proof of Inversion : Firm proof of this stereochemical change can be obtained by analyzing nuclear magnetic resonance (NMR) coupling constants, which can be related to the torsion angles within the molecule. acs.org

The conversion of alcohols to azides can also proceed with an inversion of stereochemistry, for instance, under Mitsunobu reaction conditions. commonorganicchemistry.com Although the direct synthesis of this compound from an achiral precursor does not involve these considerations, understanding the inherent stereospecificity of the SN2 reaction is fundamental to its application in more complex, chiral molecular frameworks.

Advanced Synthetic Approaches and Process Integration

Modern synthetic chemistry emphasizes the development of more efficient, safer, and scalable methods. Advanced approaches like continuous flow synthesis and novel catalyst development are being applied to the synthesis of azides and related compounds.

Continuous flow technology offers significant advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, and the ability to integrate multiple reaction steps, thereby avoiding the isolation of unstable intermediates. beilstein-journals.orgnih.gov An efficient, integrated continuous-flow procedure has been developed for the preparation of 2-(azidomethyl)oxazoles, which are structurally related to the title compound. beilstein-journals.orgnih.govnih.gov

The process consists of a three-step sequential synthesis: nih.gov

Thermolysis : A starting vinyl azide undergoes thermolysis to generate an unstable azirine intermediate.

Oxazole Formation : The azirine intermediate is immediately reacted with bromoacetyl bromide to form the 2-(bromomethyl)oxazole moiety. beilstein-journals.orgnih.gov

Azidation : A final nucleophilic halide displacement with an aqueous stream of sodium azide (NaN₃) yields the desired 2-(azidomethyl)oxazole product. nih.govnih.gov

| Starting Vinyl Azide Substrate | Product | Total Residence Time | Overall Yield |

|---|---|---|---|

| Vinyl azide with phenyl substituent | 2-(Azidomethyl)-5-phenyloxazole | ~7 min | Good |

| Vinyl azide with cyclohexyl substituent | 2-(Azidomethyl)-5-cyclohexyloxazole | ~9 min | Good |

| Vinyl azide with tert-butyl substituent | 2-(Azidomethyl)-5-tert-butyloxazole | ~9 min | Moderate (dilution needed to prevent clogging) |

While the direct conversion of 1-(bromomethyl)-2-nitrobenzene to its azide is typically an uncatalyzed SN2 reaction, the broader field of azide synthesis has seen significant advances through transition metal catalysis. mdpi.com These methods provide alternative pathways from different functional groups and can offer improved selectivity and milder reaction conditions. Transition metal-catalyzed reactions are particularly important for C-H functionalization and for activating less reactive precursors like alcohols. mdpi.comscispace.com

Several transition metals have been employed to catalyze the formation of benzylic and other organic azides:

Copper (Cu) : Copper iodide (CuI) has been used to catalyze the azidation of aryl and vinyl iodides or bromides. mdpi.com Copper catalysis is also effective for converting benzyl alcohols into the corresponding benzyl azides. mdpi.com

Palladium (Pd) : Palladium catalysts, such as Pd(PPh₃)₄, are efficient for converting allyl acetates into allyl azides. mdpi.com

Iron (Fe) : Iron-based catalysts have been developed for the azidation of benzylic C-H bonds, representing a highly atom-economical approach that forms the C-N bond directly. mdpi.com

Rhodium (Rh) and Cobalt (Co) : Rhodium(II) carboxylates and cobalt-porphyrin complexes have been shown to be effective catalysts for intramolecular amination of benzylic C-H bonds using sulfonyl azides. scispace.com

These catalytic methods expand the toolbox for synthesizing complex molecules containing the benzyl azide moiety, even though a direct catalyst is not always necessary for the synthesis of this compound itself from a halide precursor. mdpi.comresearchgate.net

| Catalyst System | Substrate Type | Transformation |

|---|---|---|

| CuI / L-proline | Aryl/Vinyl Halides | Halide to Azide |

| Pd(PPh₃)₄ | Allyl Acetates | Acetate to Azide |

| Iron Porphyrin Complexes | Benzylic C-H bonds | Direct C-H Azidation |

| Cobalt Tetraphenylporphyrin | Aryl Sulfonyl Azides | Intramolecular Benzylic C-H Amination |

| Rhodium(II) Carboxylates | Dienylazides | Pyrrole Formation |

Continuous Flow Synthesis Techniques for Azidomethyl Oxazoles and Related Compounds

Synthetic Utility of Aromatic Azides from Diazonium Compounds

Aromatic azides, where the azide group is directly attached to the aromatic ring, are important intermediates in organic chemistry. diva-portal.org A primary and long-standing method for their synthesis is the reaction of an arenediazonium salt with an azide ion. diva-portal.orgbenthamdirect.com This method is distinct from the synthesis of benzylic azides like this compound.

The reaction mechanism has been a topic of investigation, with recent experimental and computational studies supporting a stepwise pathway via acyclic zwitterionic intermediates, rather than a direct SN2Ar or concerted cycloaddition mechanism. diva-portal.orgrsc.org This pathway has low energy barriers, making the process fast and efficient. rsc.org

Modern variations have improved the safety and convenience of this transformation:

Arenediazonium Tosylates (ADTs) : The use of ADTs, which are stable, solid materials, provides a safer alternative to traditional, often unstable, diazonium salt solutions. organic-chemistry.org This method allows for the rapid and clean synthesis of aryl azides in water at room temperature, often without the need for purification. organic-chemistry.org

Commercially Available Diazonium Salts : A variety of aromatic diazonium salts are commercially available, such as "fast dye salts." nih.gov These have been utilized as efficient aromatic azide precursors in one-pot, multi-step tandem "click" transformations to generate complex 1,2,3-triazole products. nih.gov

| Diazonium Precursor | Azide Source | Conditions | Key Feature |

|---|---|---|---|

| Arenediazonium Tosylates (ADTs) | Sodium Azide | Water, Room Temp | High stability and safety of precursor; clean reaction. organic-chemistry.org |

| Fast Dye Salts (e.g., Fast Red RC, Fast Blue B) | Sodium Azide | tert-butanol:water, CuSO₄, Sodium Ascorbate | Used directly in one-pot tandem click reactions. nih.gov |

| Aniline (B41778) (in situ diazotization) | Sodium Nitrite / Sodium Azide | p-TsOH, Water, Room Temp | One-pot synthesis directly from aromatic amines. organic-chemistry.org |

Reactivity and Transformation Pathways of 1 Azidomethyl 2 Nitrobenzene

Azide (B81097) Group Reactivity

The azidomethyl group is a versatile functional handle, participating in a variety of reactions ranging from decomposition to cycloadditions. Its reactivity can be understood through its electronic resonance structures, which confer both nucleophilic and electrophilic character. researchgate.net

Thermal and Photolytic Decomposition Mechanisms to Nitrenes

Organic azides are known to undergo thermal or photolytic decomposition with the elimination of molecular nitrogen (N₂) to generate highly reactive nitrene intermediates. uni-muenchen.de The decomposition of prototypical alkyl azides is a stepwise process where the rate-determining step is the formation of the nitrene. rsc.orgscispace.comresearchgate.net This process can proceed through either a spin-allowed pathway to yield a singlet nitrene or a spin-forbidden route involving an intersystem crossing to produce a triplet nitrene. rsc.orgscispace.comresearchgate.net Photochemical decomposition typically yields the singlet nitrene. scispace.com

For 1-(azidomethyl)-2-nitrobenzene, this decomposition opens up pathways for intramolecular reactions. The generated nitrene is positioned to interact with the adjacent nitro group. This type of interaction is observed in the thermal decomposition of other o-nitroarylazides, which readily cyclize. researchgate.net

Furthermore, the o-nitrobenzyl system itself is photochemically active. Upon irradiation, an intramolecular hydrogen abstraction from the benzylic position by the excited nitro group can occur, leading to various cyclization and rearrangement products. cdnsciencepub.comchemrxiv.orgchemrxiv.org

Intramolecular Cyclization Reactions Involving the Azide Moiety

The most significant intramolecular cyclization pathway for this compound involves the interaction between the azide and the ortho-nitro group, particularly under thermal conditions. This transformation is known to produce benzofuroxan (B160326) (benzo[1,2-c]1,2,5-oxadiazole N-oxide) derivatives. researchgate.netbibliotekanauki.pl The reaction proceeds via the thermal decomposition of the o-nitroarylazide, which loses N₂ gas to form the final heterocyclic product. bibliotekanauki.pl For instance, the thermal cyclization of 1-azido-2,4,5-trinitrobenzene in a polar solvent like acetic acid yields 5,6-dinitrobenzofuroxan. bibliotekanauki.pl This transformation is believed to occur through a concerted mechanism involving a planar transition state. researchgate.net

While this direct azide-nitro group interaction is predominant, other modes of cyclization can be considered based on the reactivity of analogous systems. For example, Lewis acids like aluminum chloride (AlCl₃) can mediate the intramolecular cyclization of certain allylic azides by activating the azide group toward nucleophilic attack by an adjacent aromatic ring. scielo.br This suggests that under specific catalytic conditions, the benzylic azide could potentially be induced to cyclize onto the benzene (B151609) ring, although this pathway is less common for o-nitrobenzyl systems.

Nucleophilic Attack at the Terminal Nitrogen of the Azide Group

The azide functional group is an excellent nucleophile and readily participates in reactions where it provides a nitrogen-centered attack. masterorganicchemistry.com A primary example of this reactivity is the Huisgen 1,3-dipolar cycloaddition, often categorized under the umbrella of "click chemistry". masterorganicchemistry.comvulcanchem.com In this reaction, the azide acts as a 1,3-dipole, reacting with a suitable dipolarophile, such as an alkyne, to form a stable 1,2,3-triazole ring. vulcanchem.comsmolecule.comevitachem.com The copper(I)-catalyzed version of this reaction (CuAAC) is particularly efficient and widely used. vulcanchem.com For this compound, this reaction provides a pathway to conjugate the molecule with alkyne-containing substrates.

The azide ion is also a potent nucleophile in SN2 reactions for creating C-N bonds. masterorganicchemistry.com The synthesis of this compound itself often involves the nucleophilic substitution of 1-(halomethyl)-2-nitrobenzene with sodium azide. smolecule.com

Electrophilic Reactivity at the Internal Nitrogen of the Azide Group

The internal nitrogen atoms of the azide group can exhibit electrophilic character. This is evident in reactions with certain organometallic reagents or under Lewis acidic conditions. For example, the reaction of allylic azides with AlCl₃ is proposed to involve an initial complexation of the Lewis acid with the azide group. scielo.br This complexation activates the carbon-bonded nitrogen, making it susceptible to nucleophilic attack. scielo.br While specific studies on this compound are not prevalent, this general principle suggests that the internal nitrogen could be a target for strong nucleophiles or be activated by electrophiles.

Nitro Group Reactivity

The nitro group is a strong electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. Its most common transformation in synthetic chemistry is its reduction to an amino group.

Chemoselective Reduction of the Nitro Group to Amino Functionality

A critical transformation for bifunctional molecules like this compound is the selective reaction of one group while leaving the other intact. The chemoselective reduction of the nitro group to an amine in the presence of a sensitive azide group is a synthetically valuable process. wikipedia.org Various reagent systems have been developed to achieve this transformation with high selectivity, avoiding the reduction of the azide. tandfonline.com

The choice of reducing agent and conditions is crucial. Metal hydrides are often too reactive and can reduce both functionalities or lead to other products like azo compounds. wikipedia.org However, milder and more selective systems are effective. For example, zinc borohydride (B1222165) has been shown to be a mild and efficient reagent for reducing a broad range of azides, but under certain conditions, it can selectively reduce other functional groups in the presence of an azide. lookchem.com Conversely, systems like FeCl₃/NaI are reported to be selective for the reduction of azides in the presence of a nitro functionality, which can be useful for synthesizing fused ring systems via reductive cyclization. researchgate.netresearchgate.net

Other methods for the chemoselective reduction of nitroarenes that tolerate sensitive functional groups include catalytic transfer hydrogenation using catalysts like iron oxide nanoparticles with hydrazine, or hydrosilylation with iron or manganese complexes. researchgate.netrsc.orgorganic-chemistry.org The selection of an appropriate catalyst and reducing agent allows for the targeted conversion of the nitro group to an amine, yielding 2-(azidomethyl)aniline, a key intermediate for further synthesis.

Table 1: Reagent Systems for Chemoselective Reduction of Nitroarenes This table summarizes various reagents used for the reduction of aromatic nitro compounds to anilines, highlighting conditions that may offer chemoselectivity in the presence of other reducible groups like azides.

| Reagent System | Reducing Agent | Catalyst / Additive | Typical Conditions | Selectivity Notes | References |

| Iron in Acid | Iron powder | Acidic media (e.g., HCl) | Heating | Classic method, can be harsh for sensitive groups. | wikipedia.org |

| Sodium Hydrosulfite | Sodium Hydrosulfite | - | Aqueous solution | Mild reducing agent. | wikipedia.org |

| Catalytic Hydrogenation | H₂ gas or Hydrazine | Pd/C, PtO₂, Raney Ni | Varies (pressure, temp) | Can reduce both nitro and azide groups if not controlled. | wikipedia.orgorganic-chemistry.org |

| Zinc Borohydride | Zn(BH₄)₂ | - | 1,2-dimethoxyethane | Can be selective depending on substrate and conditions. lookchem.com | lookchem.com |

| Iron(III) Chloride | Sodium Iodide (NaI) | FeCl₃ | DCM/MeCN | Reported for azide reduction, selectivity can be reversed. researchgate.netresearchgate.net | researchgate.netresearchgate.net |

| Iron-based Catalysts | Formic Acid or Silanes | Well-defined Fe complexes | Mild heating | Good functional group tolerance. rsc.orgorganic-chemistry.org | rsc.orgorganic-chemistry.org |

| Tin(II) Chloride | SnCl₂ | - | Acidic conditions | Common, selective reagent for nitro group reduction. | wikipedia.org |

Influence of the Nitro Group on Aromatic Electrophilic Substitution: Directing Effects and Deactivation

The nitro group (–NO₂) is a powerful deactivating group in the context of electrophilic aromatic substitution (EAS) reactions. vanderbilt.edumasterorganicchemistry.com Its strong electron-withdrawing nature, operating through both inductive and resonance effects, significantly reduces the electron density of the aromatic ring. This depletion of electrons makes the benzene ring less nucleophilic and therefore less reactive towards incoming electrophiles. vanderbilt.edu Consequently, reactions on nitro-substituted rings, such as this compound, require more forcing conditions compared to unsubstituted benzene.

The resonance structures of nitrobenzene (B124822) clearly illustrate that the electron density is most significantly reduced at the ortho and para positions, which bear a partial positive charge. libretexts.org This strong deactivation at the ortho and para positions makes the meta position, by default, the most electron-rich and thus the favored site for electrophilic attack. masterorganicchemistry.comlibretexts.org Therefore, the nitro group is classified as a meta-director. masterorganicchemistry.com

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Influence on Reactivity |

| –NO₂ | Strongly Deactivating | meta | Decreases reaction rate significantly. vanderbilt.edu |

| –CH₂N₃ | Weakly Deactivating/Activating | ortho, para | Minor influence compared to the nitro group. |

Radical Addition Reactions Activated by the Nitro Group

The nitro group is known to facilitate radical reactions. Nitroaromatic compounds can undergo single-electron transfer (SET) to form radical anions, which can then participate in further reactions. libretexts.org While specific studies on radical additions to this compound are not extensively documented, the general reactivity of nitroarenes provides insight. The strong electron-withdrawing nature of the nitro group can activate adjacent positions or functional groups toward radical attack.

Nitroalkenes, for example, are known to act as effective traps for radical intermediates. colab.ws Similarly, the nitro group on an aromatic ring can enhance the susceptibility of the system to radical-initiated processes. These reactions can lead to a variety of products, including the formation of new carbon-carbon bonds or functional group transformations. beilstein-journals.org For instance, radical cyclization of 2-isocyanobiarenes, which can be generated from nitroarene precursors, is a known method for synthesizing phenanthridine (B189435) derivatives. beilstein-journals.org

Interplay between Azide and Nitro Functionalities

Ortho-Effect Phenomena and Proximity-Induced Reactivity

The placement of the azidomethyl and nitro groups in an ortho relationship on the benzene ring in this compound gives rise to the "ortho effect." wikipedia.orgvedantu.com This phenomenon encompasses steric and electronic interactions between adjacent substituents that can lead to reactivity patterns distinct from their meta and para isomers. wikipedia.orgvedantu.com

A significant consequence of this proximity is steric hindrance. The close positioning of the relatively bulky azidomethyl and nitro groups can impede the approach of reagents, thereby affecting reaction rates and, in some cases, the feasibility of certain transformations. smolecule.com This steric clash is evident in the synthesis of azidomethyl-nitrobenzene isomers, where the yield for the ortho isomer is considerably lower than for the meta and para isomers, highlighting the less favorable steric environment. smolecule.com

Table 2: Synthesis Yields of Azidomethyl-nitrobenzene Isomers

| Isomer | Position of –NO₂ | Reported Yield (%) | Reference |

| This compound | ortho | 12.8 | smolecule.comrsc.org |

| 1-(Azidomethyl)-3-nitrobenzene | meta | 91.1 | smolecule.com |

| 1-(Azidomethyl)-4-nitrobenzene (B1279154) | para | >90 | vulcanchem.com |

Furthermore, the proximity of these two reactive groups can enable unique intramolecular reactions that are not possible in the other isomers. For instance, intramolecular cyclization can occur, where the azide and nitro groups (or their derivatives under reaction conditions) interact to form new heterocyclic ring systems. researchgate.netresearchgate.net

Electronic and Steric Influences on Regio- and Chemoselectivity

The electronic and steric properties of the adjacent azidomethyl and nitro groups are critical in determining the regio- and chemoselectivity of reactions involving this compound.

Regioselectivity: In electrophilic aromatic substitution, the powerful meta-directing effect of the nitro group, combined with the ortho, para-directing influence of the azidomethyl group, would favor substitution at positions 4 and 6. However, steric hindrance from the azidomethyl group might disfavor attack at position 6, potentially leading to a preference for substitution at C4.

Chemoselectivity: The molecule possesses two distinct reactive sites: the azide and the nitro group. This duality allows for chemoselective reactions, where one functional group reacts preferentially over the other. For example, the azide group can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, a type of "click chemistry". vulcanchem.com The nitro group, on the other hand, can be selectively reduced to an amine. vulcanchem.com The choice of reagents and reaction conditions is crucial for controlling which group reacts. For instance, mild reducing agents might selectively reduce the nitro group while leaving the azide intact, or vice versa. thieme-connect.deresearchgate.net The electron-withdrawing nitro group can also influence the reactivity of the azide, potentially making it more electrophilic.

Competing Reaction Pathways and Product Distribution

The presence of both an azide and a nitro group in this compound leads to potential competition between different reaction pathways, with the product distribution being highly dependent on the reaction conditions.

Common transformations for the azide group include:

Reduction to an amine (–CH₂NH₂) using reagents like H₂/Pd/C or LiAlH₄.

[3+2] Cycloaddition with alkynes (e.g., CuAAC) to form 1,2,3-triazoles. vulcanchem.com

Staudinger reaction with phosphines to form aza-ylides, which can be hydrolyzed to amines.

Common transformations for the nitro group include:

Reduction to an amine (–NH₂) via various methods, including catalytic hydrogenation (e.g., H₂/Pd/C) or using metals in acidic media. vulcanchem.com The reduction often proceeds through nitroso and hydroxylamine (B1172632) intermediates.

When subjecting this compound to reaction conditions that could affect both groups, a mixture of products is possible. For example, during catalytic hydrogenation, it is possible to achieve selective reduction of one group over the other, or reduction of both.

Selective Reduction: By carefully choosing the catalyst and conditions, it is often possible to selectively reduce the nitro group without affecting the azide, or vice versa. For example, certain palladium catalysts have shown high selectivity for the reduction of a nitro group in the presence of an azide. thieme-connect.de Conversely, other systems can be tailored for the selective reduction of the azide. researchgate.net

Full Reduction: Stronger reducing conditions will likely lead to the reduction of both functional groups, yielding 2-(aminomethyl)aniline.

In the context of cycloaddition reactions, the conditions for CuAAC are generally mild and specific to the azide and alkyne, leaving the nitro group untouched. This allows for the selective functionalization of the azidomethyl group. The product distribution is therefore a function of the chemoselectivity dictated by the chosen reagents and reaction parameters. The ortho-positioning of the groups could also lead to intramolecular cyclization as a competing pathway under certain conditions, for instance, upon reduction of the nitro group to a reactive intermediate that can then interact with the nearby azide. researchgate.net

Applications in Chemical Synthesis and Advanced Materials

Click Chemistry Methodologies Utilizing the Azidomethyl Moiety

"Click chemistry" refers to a class of reactions that are high-yielding, wide in scope, stereospecific, and simple to perform, often under mild, aqueous conditions. organic-chemistry.org The azidomethyl group of 1-(azidomethyl)-2-nitrobenzene is an ideal participant in several key click reactions, enabling the construction of complex molecular architectures.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a premier example of a click reaction, transforming organic azides and terminal alkynes into 1,4-disubstituted 1,2,3-triazoles. nih.govnobelprize.org This reaction represents a significant improvement over the thermal Huisgen 1,3-dipolar cycloaddition, which typically requires harsh conditions and yields a mixture of regioisomers. organic-chemistry.orgnih.gov The copper-catalyzed variant, in contrast, is known for its exceptional reliability, high yields, and remarkable functional group tolerance, proceeding efficiently at room temperature in various solvents, including water. nobelprize.orgrsc.orgresearchgate.net The reaction's robustness allows for the participation of a wide array of substituted azides, including primary, secondary, tertiary, and aromatic variants. nobelprize.org

The general applicability of CuAAC to substituted benzyl (B1604629) azides makes it a cornerstone for the functionalization of molecules like this compound. csic.esresearchgate.netbeilstein-journals.org The resulting triazole ring is not merely a linker but a stable, aromatic unit that mimics the properties of a peptide bond and can be found in numerous therapeutic compounds and advanced materials. researchgate.netmdpi.com

Ligands play a crucial role in the CuAAC reaction by stabilizing the Cu(I) oxidation state, preventing catalyst degradation, and dramatically accelerating the reaction rate. nih.govnih.gov A wide variety of ligands have been developed, with their choice often dictated by the specific reaction conditions and substrates.

Nitrogen-Based Ligands: Tris-triazolylmethylamine ligands, such as tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), are highly effective. beilstein-journals.org They chelate the copper ion, protecting it from oxidation and disproportionation, which is particularly important in aqueous and biological media. beilstein-journals.orgnih.gov Other nitrogen-based ligands include those based on picolyl azides and bis-iminoacenaphthene (BIAN). mdpi.comuni-halle.de

Phosphine (B1218219) Ligands: Complexes like [Cu(PPh₃)₂]NO₃ and Cu(PPh₃)₃Br are effective catalysts, especially in organic solvents where simple cuprous salts may have limited solubility. nih.govbeilstein-journals.org They are highly active, sometimes allowing catalyst loadings to be reduced to parts-per-million (ppm) levels. beilstein-journals.org

N-Heterocyclic Carbene (NHC) Ligands: NHC-copper complexes, such as [(IMes)CuCl], have emerged as powerful catalysts that are often air-stable and highly active under neat conditions or in aqueous solutions. nih.govresearchgate.net Polynuclear NHC-based catalysts have demonstrated exceptional efficiency, enabling reactions at very low catalyst loadings (e.g., 25-50 ppm). csic.esnih.gov

The table below summarizes the performance of various catalyst systems in a model CuAAC reaction between benzyl azide (B81097) and phenylacetylene (B144264), illustrating the impact of ligands and conditions.

| Catalyst System | Ligand/Additive | Solvent | Temperature | Time | Yield/Conversion | Ref |

| CuSO₄ / Sodium Ascorbate | THPTA | Water/t-BuOH | Room Temp. | - | High | nih.gov |

| [Cu(PPh₃)₂]NO₃ | None | Toluene (B28343) | Room Temp. | 40 min | 96% | beilstein-journals.org |

| [(SIMes)CuBr] | None | Water | Room Temp. | 18 h | 86% | beilstein-journals.org |

| [Cu₂(μ-Br)₂(ᵗBuImCH₂pyCH₂NEt₂)]₂ | None | Neat | Room Temp. | 24 h | >90% (at 50 ppm) | nih.gov |

| CuBr | DIPEA | - | Room Temp. | 5 min | Complete | uni-halle.de |

A defining feature of the CuAAC reaction is its exceptional regioselectivity. The mechanism proceeds through the formation of a copper acetylide intermediate, which then reacts with the azide. nih.gov This stepwise, metal-mediated process exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer, in stark contrast to the mixture of 1,4- and 1,5-regioisomers produced in the uncatalyzed thermal reaction. organic-chemistry.orgnih.govbeilstein-journals.org This high level of regiocontrol is a primary reason for the reaction's widespread adoption in synthesis. researchgate.net Computational studies suggest the reaction proceeds via dicopper intermediates, with one copper atom activating the alkyne while the other coordinates the azide, guiding it to the correct orientation for the regioselective bond formation. nih.govacs.org

While regioselectivity is an inherent feature of CuAAC, achieving stereocontrol is more challenging but has been demonstrated. Asymmetric CuAAC can be used to generate enantioenriched triazoles from racemic or prochiral starting materials. scispace.com Methodologies for this include the kinetic resolution of racemic substrates, such as α-chiral benzylic azides, using a chiral copper-PyBOX complex. scispace.com Another approach is the desymmetrization of prochiral di-alkynes or di-azides, which can create chiral molecules in a single step. scispace.com These advanced methods highlight the potential to install stereocenters with control during the powerful triazole-forming reaction.

The CuAAC reaction exhibits an exceptionally broad scope, tolerating a vast array of functional groups on both the azide and alkyne partners. nobelprize.org This compatibility is a key tenet of its "click" character, allowing complex molecular fragments to be joined late in a synthetic sequence without the need for extensive protecting group strategies. The reaction is generally insensitive to the electronic properties of the substituents on either reactant. nih.gov For instance, CuAAC of benzyl azide proceeds efficiently with phenylacetylene derivatives bearing both electron-donating (-OMe) and electron-withdrawing (-CF₃) groups. nih.gov

Despite its broad applicability, the reaction is not without limitations. A significant challenge for substrates like this compound is steric hindrance. The ortho-nitro group imposes considerable steric bulk adjacent to the reacting azidomethyl group. This clash can impede the approach of the copper-alkyne complex, significantly reducing reaction efficiency. Evidence for this is seen in the comparative synthesis of nitrated azidomethylbenzenes, where the yield for the ortho-isomer, this compound, was found to be only 12.8%. rsc.org In contrast, the meta-isomer, 1-(azidomethyl)-3-nitrobenzene, where steric hindrance is minimized, can be synthesized in a much higher yield of 91.1%. smolecule.com This demonstrates a key limitation in the practical application of this compound in CuAAC reactions, where forcing conditions or highly active catalyst systems might be necessary to achieve acceptable yields.

To circumvent the potential toxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed as a metal-free alternative. nih.govmagtech.com.cn The driving force for SPAAC is not a metal catalyst but the high ring strain of a cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO). magtech.com.cn This inherent strain allows the cycloaddition with an azide to proceed rapidly at physiological temperatures without any catalyst. magtech.com.cnnih.gov

While SPAAC reaction rates are generally lower than those of the fastest CuAAC reactions, they are sufficient for many applications, particularly in bioconjugation. nih.govacs.org Research has focused on designing more reactive cyclooctynes to accelerate the process. For example, the introduction of electron-withdrawing fluorine atoms on the cyclooctyne ring can dramatically increase reaction rates. nih.gov Micellar catalysis has also been shown to enhance SPAAC rates significantly, especially for hydrophobic reactants like benzyl azide, with observed rate enhancements of up to 179-fold. nih.govacs.org Like CuAAC, SPAAC is highly selective for the azide group and is orthogonal to most biological functionalities. magtech.com.cn

The Staudinger ligation is another powerful, metal-free reaction for modifying molecules containing an azide group. nih.gov It is based on the classic Staudinger reaction, where an azide reacts with a phosphine (typically a triarylphosphine) to form an aza-ylide intermediate with the loss of dinitrogen gas. sigmaaldrich.com In the ligation variant, the phosphine reagent is engineered with an ortho-ester group that acts as an electrophilic trap. sigmaaldrich.com This trap intercepts the aza-ylide intermediate through intramolecular cyclization, which, after hydrolysis, results in the formation of a stable amide bond linking the two molecules. thermofisher.com

This reaction is highly chemoselective, as both the azide and phosphine groups are largely inert to the functional groups found in biological systems, making it a valuable tool for bioconjugation. sigmaaldrich.com The Staudinger ligation has been widely used for labeling biomolecules like proteins and nucleic acids for imaging and study within living cells. researchgate.net

Stereocontrol and Regioselectivity in Triazole Formation

Synthesis of 1,2,3-Triazoles and Other Nitrogen-Containing Heterocycles

The compound this compound, also known as ortho-nitrobenzyl azide, serves as a reactant for the synthesis of 1,2,3-triazoles through the well-established copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). vulcanchem.comorganic-chemistry.org This reaction is a cornerstone of "click chemistry," a class of reactions known for their high efficiency, mild reaction conditions, and broad substrate scope. organic-chemistry.orgnih.gov The CuAAC reaction involves the 1,3-dipolar cycloaddition between the terminal azide of this compound and a terminal alkyne, which regioselectively yields 1,4-disubstituted 1,2,3-triazole products. vulcanchem.comorganic-chemistry.org

However, the substitution pattern of this compound presents significant challenges to this transformation. The placement of the nitro group at the ortho position relative to the azidomethyl group results in considerable steric hindrance. smolecule.com This steric clash between the adjacent substituents impedes the approach of the reactants and the formation of the transition state, which significantly reduces the reaction's efficiency and yield. smolecule.com One study reported a reaction yield of only 12.8% for a CuAAC reaction involving this compound, a stark contrast to the much higher yields typically observed for the meta (91.1%) and para isomers, which are less affected by steric hindrance. smolecule.com This effect is noteworthy because electron-withdrawing groups like the nitro group are generally known to enhance the electrophilicity of the azide, which can accelerate CuAAC reactions. In this case, the negative steric influence overrides the positive electronic effect.

| Reactant A | Reactant B (Generic) | Catalyst | Product | Reported Yield |

| This compound | R-C≡CH (Terminal Alkyne) | Copper(I) | 1-((2-Nitrophenyl)methyl)-4-R-1H-1,2,3-triazole | 12.8% smolecule.com |

Table 1: Representative CuAAC Reaction of this compound.

Beyond triazoles, organic azides are versatile precursors for a wide array of other nitrogen-containing heterocycles, such as pyrroles, indoles, imidazoles, and quinolines. researchgate.netmdpi.comrsc.org These syntheses often proceed through the thermal, photochemical, or metal-catalyzed decomposition of the azide to form a highly reactive nitrene intermediate, which can then undergo intramolecular cyclization reactions. researchgate.netmdpi.com Additionally, photochemical reactions of ortho-nitrobenzyl alcohol derivatives, which are structurally related to the target compound, have been used to synthesize heterocycles like indazolones. nih.gov

Role as a Synthetic Intermediate for Nitrogen-Rich Compounds and Advanced Materials

Preparation of Amine-Functionalized Benzene (B151609) Derivatives

The structure of this compound contains two distinct nitrogen-based functional groups—the azide and the nitro group—that can be chemically reduced to amines. This dual reactivity allows for its use as a precursor to several amine-functionalized benzene derivatives through selective or exhaustive reduction.

The nitro group can be selectively reduced to a primary amine without affecting the azide group. vulcanchem.comsmolecule.com This is typically achieved through catalytic hydrogenation, using reagents such as hydrogen gas (H₂) with a palladium-on-carbon (Pd/C) catalyst. vulcanchem.commdpi.com This reaction yields 2-(azidomethyl)aniline, preserving the azide group for subsequent reactions like CuAAC. A similar reduction of 1-(azidomethyl)-3-methoxy-5-nitrobenzene (B8449473) to the corresponding aniline (B41778) using H₂ and Pd/C has been demonstrated, highlighting the feasibility of this selective transformation. google.com

Conversely, the azide group can be selectively reduced to a primary amine. This transformation can be accomplished using various reducing agents, with triphenylphosphine (B44618) (in the Staudinger reaction followed by hydrolysis) or catalytic hydrogenation being common methods. vulcanchem.comnottingham.ac.uk This process would convert this compound into 2-nitrobenzylamine.

Furthermore, it is possible to reduce both functional groups simultaneously to produce 2-(aminomethyl)aniline. This exhaustive reduction can be carried out using stronger reducing conditions or a higher pressure of hydrogen gas during catalytic hydrogenation. evitachem.com The resulting diamine is a valuable building block in coordination chemistry and the synthesis of other complex molecules.

| Starting Material | Reagents/Conditions | Product | Functional Group(s) Reduced |

| This compound | H₂, Pd/C (catalytic amount) | 2-(Azidomethyl)aniline | Nitro |

| This compound | 1. PPh₃ 2. H₂O (Staudinger Reduction) | 2-Nitrobenzylamine | Azide |

| This compound | H₂ (excess), Pd/C | 2-(Aminomethyl)aniline | Nitro and Azide |

Table 2: Reduction Pathways for this compound.

Synthesis of Macrocycles and Complex Molecular Architectures

The azidomethyl group makes this compound a useful building block for constructing complex molecular architectures and macrocycles through click chemistry. smolecule.com Macrocycles—cyclic molecules containing rings of 12 or more atoms—are significant in fields ranging from medicine to materials science but can be synthetically challenging to prepare. core.ac.uknih.govduke.edu

One powerful strategy for forming macrocycles is the CuAAC reaction between a molecule containing two azide groups (a bis-azide) and a molecule with two alkyne groups (a bis-alkyne). core.ac.uk For instance, the reaction of 1,3-bis(azidomethyl)benzene (B14322997) with a bis-propargylated pyrazolo[3,4-d]pyrimidine has been used to successfully assemble an 18-atom macrocycle. core.ac.uk Similarly, 1,2-bis(azidomethyl)benzene has been investigated for the synthesis of macrocyclic ligands. mdpi.com

By extension, this compound can act as a monofunctional azide component in a cyclization reaction with a bis-alkyne linker, or it could be incorporated into a larger linear precursor that undergoes a final intramolecular CuAAC reaction to form a macrocycle. However, the significant steric hindrance caused by the ortho-nitro group, which reduces yields in simple CuAAC reactions, would likely also impede the efficiency of a macrocyclization, making it a less favored building block compared to its meta or para isomers. smolecule.com

| Reactant A | Reactant B (Example) | Reaction Type | Potential Product Type |

| This compound | 1,4-Diethynylbenzene | CuAAC | Linear Oligomer/Polymer |

| Linear Precursor with terminal azide and alkyne groups, containing a this compound moiety | N/A | Intramolecular CuAAC | Macrocycle |

Table 3: Conceptual Use of this compound in Complex Architectures.

Utility in Radiochemical Synthesis and Labeling Strategies

The functional groups within this compound make it a molecule of potential interest for radiochemical synthesis and labeling, particularly for applications in Positron Emission Tomography (PET). nih.govmdpi.com PET is a powerful molecular imaging technique that requires the synthesis of tracers labeled with short-lived positron-emitting radioisotopes, such as fluorine-18 (B77423) (¹⁸F). nih.gov

The primary utility of this compound in this context stems from its azidomethyl group, which serves as a "click handle" for bioorthogonal chemistry. google.com In a common radiolabeling strategy, a prosthetic group containing a terminal alkyne is first labeled with ¹⁸F. This radiolabeled alkyne can then be rapidly and efficiently "clicked" onto a molecule bearing an azide group, such as this compound, under mild conditions. nih.gov This modular approach is highly valuable in radiochemistry, where reaction times must be short due to the rapid decay of the radioisotope. For example, structures like 4-(azidomethyl)benzonitrile (B1310577) and 1-(azidomethyl)-[¹⁸F]-fluorobenzene have been used as key intermediates in the synthesis of PET tracers. google.comnih.gov

Additionally, the ortho-nitrobenzyl scaffold is well-known in chemistry as a photolabile protecting group. rsc.org This functionality allows for the cleavage of the group and release of a linked molecule upon exposure to UV light. rsc.orgacs.org This property could be exploited in "catch and release" strategies for tagged biomolecules or for the light-triggered activation of a radiolabeled compound at a specific site.

While direct reports on the radiolabeling of this compound are not prominent, its combination of a click-functional azide and a photolabile ortho-nitrobenzyl core makes it a potentially versatile, bifunctional intermediate for developing advanced radiolabeling strategies.

Theoretical and Computational Investigations of 1 Azidomethyl 2 Nitrobenzene

Electronic Structure and Molecular Conformation

The spatial arrangement of atoms and the distribution of electrons are fundamental to a molecule's properties. For 1-(azidomethyl)-2-nitrobenzene, computational methods can predict its three-dimensional structure and electronic landscape, which are governed by the interplay between the aromatic ring and its two functional substituents.

Density Functional Theory (DFT) is a widely used computational method for determining the ground-state electronic structure of molecules. uni-muenchen.dediva-portal.org It offers a balance between computational cost and accuracy, making it suitable for optimizing molecular geometries and calculating properties like bond lengths, bond angles, and vibrational frequencies. gaussian.comscispace.com For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), would be employed to find the lowest energy conformation. scispace.comresearchgate.net

| Parameter | Description | Predicted Value | Reference/Analogue |

|---|---|---|---|

| r(C-NO₂) | Benzene (B151609) Ring C to Nitro N Bond Length | ~1.45 Å | Nitrobenzene (B124822) |

| r(N-O) | Nitro Group N-O Bond Length | ~1.23 Å | Nitrobenzene |

| r(C-CH₂) | Benzene Ring C to Methylene (B1212753) C Bond Length | ~1.51 Å | o-Nitrotoluene nih.gov |

| r(CH₂-N₃) | Methylene C to Azide (B81097) N1 Bond Length | ~1.47 Å | Methyl Azide unibo.it |

| r(N1-N2) | Azide N1-N2 Bond Length | ~1.24 Å | Methyl Azide unibo.it |

| r(N2-N1) | Azide N2-N3 Bond Length | ~1.16 Å | Methyl Azide unibo.it |

| ∠(O-N-O) | Nitro Group O-N-O Angle | ~125° | Nitrobenzene |

| ∠(N-N-N) | Azide N-N-N Angle | ~172° | Methyl Azide unibo.it |

While DFT is excellent for ground-state properties, it is generally not suitable for describing electronically excited states or bond-breaking processes where multiple electronic configurations are important. gaussian.com For these phenomena, high-level ab initio methods like the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation Theory (MS-CASPT2) are required. acs.orgnih.govchemrxiv.org These methods can accurately model the potential energy surfaces of excited states and locate critical features like conical intersections, which govern the pathways of photochemical reactions. bristoldynamics.comacs.org

The photodissociation dynamics of this compound are expected to be complex, with potential fragmentation initiated at either the nitro or azide group. ru.nlbristoldynamics.com

Nitro Group Photodissociation : Studies on nitrobenzene show that UV excitation can lead to the cleavage of the C-NO₂ bond. nih.govacs.org MS-CASPT2 calculations reveal that this process involves transitions to singlet excited states, followed by non-adiabatic dynamics through conical intersections that connect different potential energy surfaces, ultimately leading to dissociation into phenyl and NO₂ radicals. acs.orgnih.gov

Azide Group Photodissociation : The decomposition of organic azides is a classic photochemical reaction. researchgate.netrsc.org Computational studies on model systems like isopropyl azide using CASSCF/MS-CASPT2 show that the primary photochemical event is the extrusion of molecular nitrogen (N₂) to form a highly reactive nitrene intermediate. researchgate.netrsc.org This process is the rate-determining step in the decomposition. researchgate.net

For this compound, these methods would be essential to unravel the competition between C-N bond cleavage at the nitro group and N-N₂ bond cleavage in the azidomethyl group upon photoexcitation.

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. core.ac.uklibretexts.org The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important as they govern chemical reactivity and electronic transitions.

Frontier Molecular Orbitals : In this compound, the HOMO is expected to have significant character from the azide group and the phenyl ring π-system. nottingham.ac.uk The LUMO is anticipated to be primarily localized on the electron-withdrawing nitro group. researchgate.net The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and the energy required for electronic excitation. scispace.com

Charge Distribution : The distribution of partial atomic charges reveals the polar nature of the molecule. Methods like Mulliken population analysis can be used to assign charges to each atom based on the calculated electronic wavefunction. uni-muenchen.delibretexts.org In the azido (B1232118) group, the central nitrogen (N2) is known to bear a significant positive charge, while the terminal nitrogens (N1 and N3) are negatively charged. unibo.itnottingham.ac.uk This is corroborated by DFT calculations on a similar azidomethyl-containing compound, which show calculated charges of approximately -0.39e on N1, +0.41e on N2, and -0.25e on N3. researchgate.net The nitro group is strongly electron-withdrawing, leading to a partial positive charge on the nitrogen atom and negative charges on the oxygen atoms. uwosh.edu This charge separation significantly influences the molecule's dipole moment and intermolecular interactions.

| Atom | Predicted Charge (e) | Reference/Analogue |

|---|---|---|

| N1 (attached to CH₂) | -0.39 | 4-Azidomethyl-6-isopropyl-2H-chromen-2-one researchgate.net |

| N2 (central) | +0.41 | 4-Azidomethyl-6-isopropyl-2H-chromen-2-one researchgate.net |

| N3 (terminal) | -0.25 | 4-Azidomethyl-6-isopropyl-2H-chromen-2-one researchgate.net |

High-Level Ab Initio Methods (e.g., CASSCF, MS-CASPT2) for Excited States and Dissociation

Reaction Mechanism Elucidation

Computational modeling is indispensable for elucidating the detailed step-by-step pathways of chemical reactions, especially for reactive intermediates that are difficult to study experimentally.

The thermal decomposition of organic azides is a fundamental process in organic and materials chemistry. researchgate.net The universally accepted first step is the elimination of dinitrogen (N₂) to produce a nitrene intermediate. researchgate.netresearchgate.net For this compound, thermolysis would generate the highly reactive 2-nitrobenzylnitrene.

Computational studies on prototypical azides have investigated two potential mechanisms for this initial step: a concerted pathway where N₂ is eliminated and the remaining fragment rearranges simultaneously, and a stepwise pathway via nitrene formation. iastate.edu High-level calculations have shown that the stepwise mechanism is strongly favored, with the concerted mechanism being discarded. researchgate.netrsc.org

Once formed, the 2-nitrobenzylnitrene can undergo several subsequent reactions. The presence of the ortho-nitro group provides a pathway for rapid intramolecular reactions. Computational studies on related hetarylnitrenes have shown that they can undergo ring-opening to form nitrile ylides or cyclize. acs.org For 2-nitrobenzylnitrene, a likely pathway is intramolecular cyclization involving one of the oxygen atoms of the nitro group, potentially leading to the formation of cyclic products like benzofuroxans, a known decomposition product of related 2-nitrophenyl azides. researchgate.net

To quantify the feasibility of a proposed reaction mechanism, chemists compute the energy of the transition state (TS)—the highest energy point along the reaction coordinate. rsc.org The energy difference between the reactant and the transition state is the activation energy barrier, which determines the reaction rate.

N₂ Elimination : The initial decomposition of an azide to form a nitrene is the rate-determining step. Computational studies on isopropyl azide using CASSCF/MS-CASPT2 have determined the energy barrier for this transformation. researchgate.netrsc.org Two pathways were identified: a spin-allowed singlet pathway with a calculated barrier of 45.75 kcal/mol, and a spin-forbidden path via an intersystem crossing with a similar barrier of 45.52 kcal/mol. researchgate.netrsc.org The singlet pathway is kinetically favored. rsc.org

Nitrene Rearrangement : The subsequent reactions of the nitrene intermediate are typically characterized by very low activation barriers. acs.org For example, DFT calculations on the rearrangement of related nitrile ylides (formed from nitrenes) show that barriers for cyclization can be as low as 5-11 kcal/mol, indicating that these transformations are extremely rapid. acs.org This suggests that once the 2-nitrobenzylnitrene is formed from this compound, its subsequent intramolecular cyclization would occur almost instantaneously.

| Reaction Step | Description | Predicted Ea (kcal/mol) | Reference/Analogue |

|---|---|---|---|

| N₂ Elimination (Singlet) | R-CH₂-N₃ → R-CH₂-N + N₂ | ~46 | Isopropyl Azide researchgate.netrsc.org |

| Intramolecular Cyclization | Nitrene attack on ortho-nitro group | 5 - 15 | Hetarylnitrene Rearrangements acs.org |

Prediction of Chemo- and Regioselectivity in Cycloaddition Reactions

Cycloaddition reactions, particularly [3+2] cycloadditions involving the azido group, are fundamental for the synthesis of five-membered heterocyclic compounds like triazoles. nih.gov Computational methods, especially Density Functional Theory (DFT), are powerful tools for predicting the outcomes of these reactions, including their chemo- and regioselectivity. numberanalytics.comresearchgate.net The chemo- and regioselectivity in such reactions are often governed by the electronic and steric properties of the reactants, which can be analyzed using Frontier Molecular Orbital (FMO) theory and other conceptual DFT-based indices. nih.govnumberanalytics.com

For this compound, the azido group acts as the 1,3-dipole. The presence of the ortho-nitrobenzyl group significantly influences its reactivity. DFT calculations can model the transition states for different possible pathways (regioisomers) of the cycloaddition with a given dipolarophile (e.g., an alkyne or alkene). pcbiochemres.comacs.org The pathway with the lowest activation energy barrier is the kinetically favored one, thus predicting the major product. acs.org

The regioselectivity of the cycloaddition is determined by the interaction between the FMOs of the azide and the dipolarophile. numberanalytics.com Generally, the reaction is favored when there is a strong interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. numberanalytics.com The nitro group, being strongly electron-withdrawing, lowers the energy of the FMOs of the this compound molecule. This electronic perturbation, along with steric hindrance from the ortho-substituted ring, are critical factors in determining which of the two possible regioisomeric triazole products will be formed. Computational studies on similar systems, such as the cycloaddition of azidomethyl benzene, have shown that both kinetic and thermodynamic factors are crucial in determining the product distribution. pcbiochemres.com

Table 1: Factors Influencing Selectivity in Cycloaddition Reactions of this compound

| Factor | Influence on Selectivity | Computational Method of Analysis |

|---|---|---|

| Electronic Effects | The electron-withdrawing nitro group modifies the HOMO and LUMO energy levels of the azide, affecting the orbital overlap with the dipolarophile and influencing regioselectivity. | Frontier Molecular Orbital (FMO) Theory, Conceptual DFT (Parr functions) nih.govnih.gov |

| Steric Hindrance | The bulky ortho-nitrobenzyl group can sterically disfavor certain transition states, thereby directing the cycloaddition to a specific regioisomeric outcome. | Transition State Energy Calculations (DFT) |

| Reaction Pathway | The reaction proceeds through the pathway with the lowest activation energy, which determines the kinetically preferred product. | Activation Energy Barrier Calculation (DFT) acs.org |

| Thermodynamics | The relative stability of the final products can influence the observed product ratio, especially if the reaction is reversible. | Calculation of Reaction Enthalpies and Gibbs Free Energies (DFT) pcbiochemres.com |

Quantitative Structure-Reactivity Relationships

Quantitative Structure-Reactivity Relationship (QSRR) models provide a framework for understanding how the structure of a molecule influences its chemical reactivity. researchgate.netresearchgate.net The Hammett equation is a widely used tool in this context, correlating reaction rates and equilibrium constants with substituent-dependent parameters. scispace.comwikipedia.org

Hammett Substituent Constant Derivations for Azido and Nitro Groups

Hammett substituent constants (σ) quantify the electronic effect (both inductive and resonance) of a substituent on a benzene ring. The nitro group (-NO₂) is a classic example of a strongly electron-withdrawing group, which is reflected in its large, positive Hammett constants. The azido group (-N₃) is more complex; it is electron-withdrawing through induction but can act as an electron-donating group through resonance in certain contexts, such as electrophilic aromatic substitution. uni-muenchen.de However, when attached to a benzylic carbon, its primary influence is inductive. Literature compilations provide established values for these constants. pitt.edustenutz.eu

Table 2: Selected Hammett Substituent Constants for Nitro and Azido Groups

| Substituent | σ_meta (σ_m) | σ_para (σ_p) |

|---|---|---|

| **Nitro (-NO₂) ** | 0.71 | 0.78 - 0.83 |

| Azido (-N₃) | 0.29 - 0.35 | 0.18 |

Data compiled from multiple sources. uni-muenchen.depitt.edustenutz.eu The range for σ_p of the nitro group reflects slight variations in reported values.

Influence of Substituents on Reaction Kinetics and Thermodynamics

The substituents on the aromatic ring of this compound have a profound impact on its reactivity. The nitro group is a powerful deactivating group for electrophilic aromatic substitution, meaning it slows down reactions where the benzene ring acts as a nucleophile. lumenlearning.commsu.edu This is due to its strong electron-withdrawing nature, which reduces the electron density of the ring. lumenlearning.com Conversely, for nucleophilic aromatic substitution (S_NAr) reactions, a nitro group strongly activates the ring, stabilizing the negatively charged Meisenheimer complex intermediate and thus accelerating the reaction. researchgate.net

The kinetics of reactions involving the azidomethyl group are also influenced by the ortho-nitro substituent. For example, in fragmentation reactions, electron-donating substituents on the benzyl (B1604629) ring have been shown to accelerate the process, while electron-withdrawing groups would be expected to have the opposite effect. rsc.org

From a thermodynamic perspective, the presence of adjacent nitro and azido groups can significantly decrease the thermal stability of a compound. sioc-journal.cnresearchgate.net Theoretical studies on nitro and azido derivatives of benzene have shown that the activation energy for pyrolysis via a "furoxan mechanism" is much lower for compounds with adjacent nitro and azido groups compared to the bond dissociation energies of the C-NO₂ or C-N₃ bonds, indicating a pathway for lower-temperature decomposition. sioc-journal.cn

Spectroscopic Property Prediction and Interpretation

Computational chemistry is an indispensable tool for predicting and interpreting the spectroscopic data of molecules, including NMR, IR, and Raman spectra. youtube.comnih.gov

Computational Prediction of NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra through quantum mechanical calculations has become a reliable method for structure elucidation and conformational analysis. nih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approximation, typically used with DFT, can calculate the absolute magnetic shieldings, which are then converted to chemical shifts (δ) by referencing them against a standard like tetramethylsilane (B1202638) (TMS). researchgate.net

For this compound, the chemical shifts of the aromatic protons and carbons are significantly influenced by the strong electron-withdrawing and anisotropic effects of the ortho-nitro group, which generally leads to a downfield shift (higher ppm values). researchgate.net The azidomethyl group's protons would appear as a singlet, with its chemical shift influenced by the adjacent aromatic system and the electronegativity of the azide. Machine learning approaches, combined with DFT, are enhancing the accuracy of these predictions to rival experimental precision. arxiv.orgmdpi.comescholarship.org

Similarly, spin-spin coupling constants (J-couplings) can be computed using DFT. rsc.orgresearchgate.net These calculations are particularly useful for determining stereochemistry in complex molecules by predicting vicinal coupling constants (³J_HH), which are related to the dihedral angle between the coupled protons via the Karplus equation. nih.gov

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) | Rationale |

|---|---|---|

| CH₂ (Azidomethyl) | ~4.5 - 4.8 | Singlet, deshielded by the azide and aromatic ring. Similar to values for 1-(azidomethyl)-4-nitrobenzene (B1279154) (~4.51 ppm). mdpi.com |

| Aromatic H (H3-H6) | ~7.5 - 8.3 | Complex multiplet pattern. Protons are significantly deshielded due to the strong electron-withdrawing effect of the -NO₂ group. Protons ortho and para to the nitro group are typically shifted further downfield. researchgate.net |

| CH₂ Carbon | ~50 - 55 | Influenced by the attached nitrogen of the azide group. |

| Aromatic C (C1-C6) | ~120 - 150 | The carbon attached to the nitro group (C2) would be highly deshielded (~148 ppm). The carbon attached to the azidomethyl group (C1) would also be significantly shifted. |

Note: These are estimated values based on computational studies of similar nitroaromatic compounds and experimental data for related structures. Actual values depend on the solvent and specific computational method used.

Vibrational Spectroscopy (IR, Raman) Analysis and Mode Assignments

Computational frequency calculations using DFT (e.g., with the B3LYP functional) can accurately predict the vibrational spectra (IR and Raman) of molecules. faccts.denih.gov These calculations provide the frequencies of the normal modes of vibration and their corresponding intensities, which allows for detailed assignment of the experimental spectral bands. youtube.comnih.gov

For this compound, the IR and Raman spectra are dominated by characteristic vibrations of the functional groups and the benzene ring.

Nitro Group (-NO₂): This group gives rise to two strong, characteristic stretching vibrations in the IR spectrum: an asymmetric stretch (ν_as) typically found between 1500-1560 cm⁻¹ and a symmetric stretch (ν_s) between 1335-1370 cm⁻¹. nih.govresearchgate.net

Azido Group (-N₃): The azide group is characterized by a very strong and sharp asymmetric stretching vibration (ν_as) in the IR spectrum, typically located in the 2100-2160 cm⁻¹ region. nsf.gov

Aromatic Ring: C-H stretching vibrations appear above 3000 cm⁻¹, while C=C stretching vibrations within the ring occur in the 1450-1600 cm⁻¹ region. C-H out-of-plane bending modes, which are sensitive to the substitution pattern, are found between 690-900 cm⁻¹.

Computational analysis helps to resolve ambiguities, assign combination and overtone bands, and understand phenomena like Fermi resonances, where an overtone or combination band couples with a fundamental vibration, altering its intensity and frequency. nsf.gov

Table 4: Key Predicted Vibrational Frequencies (cm⁻¹) and Mode Assignments for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode | Expected IR Intensity | Expected Raman Activity |

|---|---|---|---|

| ~3100 | Aromatic C-H Stretch | Medium | Strong |

| ~2950 | CH₂ Stretch (Azidomethyl) | Medium | Medium |

| ~2120 | N₃ Asymmetric Stretch | Very Strong | Weak |

| ~1530 | NO₂ Asymmetric Stretch | Strong | Strong |

| ~1350 | NO₂ Symmetric Stretch | Strong | Strong |

| ~1450-1600 | Aromatic C=C Stretch | Medium-Strong | Medium-Strong |

| ~850 | C-N Stretch | Medium | Weak |

| ~750 | C-H Out-of-plane Bend (ortho-disubstituted) | Strong | Weak |

Note: These are typical frequency ranges. Precise values are obtained from specific DFT calculations.

Electronic Absorption (UV-Vis) Spectra Modeling and Interpretation

Theoretical and computational chemistry provides powerful tools for elucidating the electronic structure and predicting the spectroscopic properties of molecules. While specific, dedicated computational studies on the UV-Vis absorption spectrum of this compound are not extensively detailed in publicly available literature, its electronic absorption characteristics can be inferred and interpreted by analyzing its constituent chromophoric systems—primarily the nitrobenzene moiety—and the influence of the azidomethyl substituent. The modeling of such compounds typically employs methods like Time-Dependent Density Functional Theory (TD-DFT) to predict electronic transitions, absorption wavelengths (λmax), and their corresponding intensities (oscillator strengths).

The electronic spectrum of this compound is expected to be dominated by the transitions originating from the nitrobenzene part of the molecule. The gas-phase absorption spectrum of nitrobenzene, the parent chromophore, exhibits distinct bands. nih.govacs.org It is characterized by two very weak absorption bands with maxima around 350 nm and 280 nm, and two much stronger bands with maxima at approximately 240 nm and 193 nm. nih.govacs.org The weaker, longer-wavelength bands are typically assigned to n→π* transitions, involving the promotion of a non-bonding electron from the nitro group's oxygen atoms to an anti-bonding π* orbital of the benzene ring. The stronger, shorter-wavelength bands are assigned to π→π* transitions within the aromatic system.

Computational methods such as the Complete Active Space Self-Consistent Field (CASSCF) and Multi-State Second-Order Perturbation (MS-CASPT2) theory have been successfully applied to study the electronic structure of nitrobenzene. nih.govacs.org These high-level calculations provide a detailed understanding of the vertical excitation energies and the nature of the excited states. For instance, studies on nitrobenzene have calculated the vertical excitation energies for its low-lying singlet states, showing good agreement with experimental data. nih.gov

The introduction of an azidomethyl group (-CH₂N₃) at the ortho position relative to the nitro group is expected to modulate these transitions. The azide group itself can participate in electronic transitions, and its attachment to the benzene ring via a methylene spacer will influence the electronic distribution of the primary nitrobenzene chromophore through inductive and potential steric effects. The ortho-positioning may lead to steric hindrance, potentially causing a slight distortion from planarity, which in turn can affect the conjugation and the energy of the molecular orbitals, leading to shifts in the absorption bands (either bathochromic or hypsochromic) and changes in their intensities compared to unsubstituted nitrobenzene or its meta/para isomers.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used and computationally efficient method for modeling the UV-Vis spectra of organic molecules. researchgate.netresearchgate.net A typical TD-DFT calculation, often using functionals like B3LYP, would be employed to optimize the ground state geometry of this compound. scielo.org.za Subsequently, the same level of theory is used to calculate the vertical excitation energies, oscillator strengths (f), and the major orbital contributions for the first several singlet excited states. gaussian.comfaccts.de These calculated transitions can then be used to simulate a theoretical UV-Vis spectrum. The results would allow for the assignment of each absorption band to specific electronic transitions, such as HOMO→LUMO, HOMO-1→LUMO, etc., providing a detailed interpretation of the experimental spectrum.

For example, a theoretical investigation would likely identify strong π→π* transitions, characteristic of the nitroaromatic system, and weaker n→π* transitions associated with the nitro group. The analysis would focus on how the HOMO and LUMO energy levels are affected by the ortho-substituents, thereby influencing the main absorption bands.

Table 1: Theoretical Vertical Excitation Energies and Oscillator Strengths for Parent Compound Nitrobenzene